![molecular formula C17H20N2O3S B5615439 N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5615439.png)
N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide involves multi-step chemical reactions, starting with base materials like N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide or its analogs. These precursors undergo reactions such as interaction with chlorosulfonic acid to yield sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These reactions are characterized by their specificity and the ability to produce complex molecules with high purity (Rublova et al., 2017).
Molecular Structure Analysis
Structural characterization of related compounds is typically achieved through techniques like X-ray crystal diffraction, providing insights into the molecular and electronic structure. For instance, compounds synthesized through similar methods have been structurally characterized, revealing details about their crystalline forms and molecular arrangement. These analyses contribute to understanding the steric and electronic influences of different substituents on the benzamide backbone (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide or similar compounds often include substitution reactions, where the reactivity and outcome are influenced by the steric hindrance of the substituents. These reactions are crucial for further functionalization or modification of the compound, impacting its chemical properties and potential applications (Rublova et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Research into benzamides and their derivatives is ongoing, with potential applications in areas such as drug development and materials science. Future work could involve the synthesis of new benzamide derivatives with improved properties, as well as studies to better understand their mechanisms of action .
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(2)18-17(20)14-9-11-15(12-10-14)19(3)23(21,22)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRLLIOMFXMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(phenylsulfonyl)amino]-N-(propan-2-yl)benzamide |
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